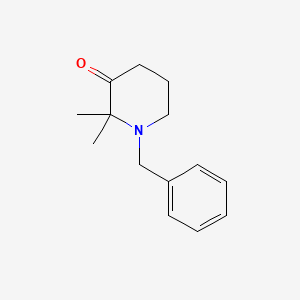

1-Benzyl-2,2-dimethylpiperidin-3-one

Descripción

1-Benzyl-2,2-dimethylpiperidin-3-one is a piperidinone derivative featuring a benzyl group at the 1-position and two methyl groups at the 2-position of the six-membered heterocyclic ring. The compound has been listed in chemical catalogs (e.g., CymitQuimica), though discontinuation hints at challenges in availability or synthesis .

Propiedades

IUPAC Name |

1-benzyl-2,2-dimethylpiperidin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-14(2)13(16)9-6-10-15(14)11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLHNLYGDMFRFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)CCCN1CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-Benzyl-2,2-dimethylpiperidin-3-one can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylpiperidin-3-one with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Análisis De Reacciones Químicas

1-Benzyl-2,2-dimethylpiperidin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted piperidinones and their derivatives.

Aplicaciones Científicas De Investigación

1-Benzyl-2,2-dimethylpiperidin-3-one has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

Mecanismo De Acción

The mechanism of action of 1-Benzyl-2,2-dimethylpiperidin-3-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to fully elucidate the detailed mechanisms by which this compound exerts its effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Isomerism and Substituent Positioning

1-Benzyl-3,3-dimethylpiperidin-4-one

- Key Differences : The ketone is at position 4, and dimethyl groups are at 3,3.

- Impact : Altered electronic distribution may reduce nucleophilic attack susceptibility compared to the 3-ketone in the target compound. Safety data indicate hazards (H302, H315, H319, H335), suggesting higher toxicity than some analogs .

1-Benzyl-3-methylene-piperidin-2-one (CAS 50586-10-2)

- Key Differences : Ketone at position 2 with a methylene group at 3.

- Impact: The methylene group introduces sp² hybridization, increasing reactivity for addition reactions.

(3E)-1-Benzyl-3-[(dimethylamino)methylene]piperidin-4-one

- Key Differences: Dimethylamino substituent at 3 and ketone at 4.

- Impact: The dimethylamino group enhances basicity and solubility in acidic conditions.

Functional Group Variations

1-Benzyl-2,4,6-trimethylpiperidin-3-amine

- Key Differences : Ketone replaced by an amine; additional methyl groups at 2,4,5.

- Impact: Increased basicity (due to amine) and steric hindrance.

1-Benzyl-2,5-diphenyl-3-tosylimidazolidin-4-one

- Key Differences: Tosyl group (electron-withdrawing) and imidazolidinone core.

- Impact: The tosyl group enhances electrophilicity, making it reactive in substitution reactions. X-ray data reveal a non-planar conformation stabilized by van der Waals interactions, suggesting solid-state stability differences compared to piperidinones .

Actividad Biológica

1-Benzyl-2,2-dimethylpiperidin-3-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

1-Benzyl-2,2-dimethylpiperidin-3-one has the molecular formula C15H21NO and a molecular weight of 245.34 g/mol. Its structure features a piperidine ring with a benzyl group and two methyl groups at the 2 position. This configuration contributes to its unique chemical behavior and biological activity.

Antimicrobial Properties

Research indicates that 1-benzyl-2,2-dimethylpiperidin-3-one exhibits antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis.

The precise mechanisms by which 1-benzyl-2,2-dimethylpiperidin-3-one exerts its effects are still under investigation. However, it is believed to interact with various molecular targets, including:

- Enzymes : The compound may act as an enzyme inhibitor, affecting metabolic pathways critical for cell survival.

- Receptors : It could modulate receptor activities involved in neurotransmission and other physiological processes.

Further research is needed to elucidate these interactions fully.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Benzyl-2,2-dimethylpiperidin-3-one | Benzyl group and two methyl groups at position 2 | Exhibits distinct biological activity compared to simpler piperidine derivatives |

| 1-Benzylpiperidin-3-one | Lacks methyl groups at position 2 | Different pharmacological properties |

| 2,2-Dimethylpiperidin-3-one | No benzyl group; simpler structure | Less complex interactions compared to benzyl derivatives |

This table highlights how minor structural variations can significantly influence the biological activity of these compounds.

Case Studies

- Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that analogs of 1-benzyl-2,2-dimethylpiperidin-3-one exhibited cytotoxic effects on human cancer cell lines. The study indicated that certain derivatives were more effective than others, providing insights into structure-activity relationships (SAR) .

- Antimicrobial Efficacy : Research conducted by BenchChem reported that 1-benzyl-2,2-dimethylpiperidin-3-one showed promising results against Gram-positive bacteria. The study utilized a disk diffusion method to evaluate antimicrobial susceptibility .

Future Directions in Research

Ongoing research aims to:

- Elucidate Mechanisms : Further studies are required to clarify the exact molecular mechanisms through which 1-benzyl-2,2-dimethylpiperidin-3-one exerts its biological effects.

- Therapeutic Applications : Investigations into its potential therapeutic applications for diseases such as cancer and infections are underway.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.